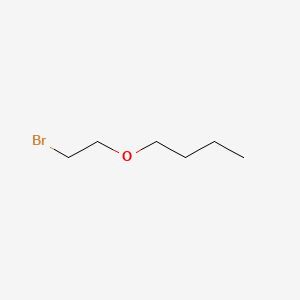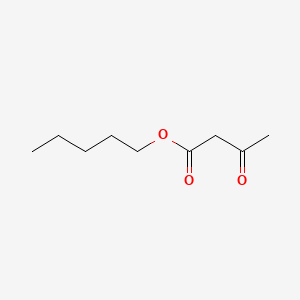
1-甲基-1H-吲哚-2-甲酸甲酯
概述
描述
Synthesis Analysis Methyl 1-methyl-1H-indole-2-carboxylate and its derivatives are synthesized through various methods, including the cross-dehydrogenative coupling, which employs Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide for efficient synthesis of 1-methyl-1H-indole-3-carboxylates with good to excellent yields (Akbari et al., 2022). Another method involves the reaction of methyl indole-2-carboxylates and arynes for a high yielding synthesis of a novel indole-indolone ring system under mild conditions (Rogness & Larock, 2009).
Molecular Structure Analysis The molecular structure of these compounds has been characterized using various spectroscopic methods, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. Studies have shown that methyl 5-methoxy-1H-indole-2-carboxylate exhibits specific vibrational modes, electronic nature explored through UV-visible spectrum, and molecular electrostatic potential analysis (Almutairi et al., 2017).
Chemical Reactions and Properties These indole derivatives participate in various chemical reactions, including [3+2] annulation reactions with arynes, leading to the efficient synthesis of indole-indolone scaffolds. This process is notable for its broad scope and functionality tolerance under mild reaction conditions (Rogness & Larock, 2009).
Physical Properties Analysis The crystal structure of methyl 1-methyl-1H-indole-3-carboxylate reveals planar molecules forming intermolecular hydrogen bonds, resulting in a sheet structure that is stabilized by C—H...π stacking interactions, highlighting its solid-state characteristics (Furuya et al., 2018).
Chemical Properties Analysis The chemical properties of these compounds are influenced by their structure, as seen in their ability to form various derivatives through reactions such as Cu(I)-catalyzed intramolecular amination, leading to a variety of N-alkylated and N-arylated derivatives with good to high yields under mild conditions (Melkonyan et al., 2008). Additionally, the reactivity and functional group tolerance of these compounds facilitate the synthesis of biologically relevant molecules.
科学研究应用
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
-
Inhibition of β-amyloid production : Methyl Indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .
-
Inhibition of ion exchange and melatonin synthesis : Methyl indole-2-carboxylate has also been shown to inhibit ion exchange, melatonin synthesis .
-
Anticancer activity : Methyl indole-2-carboxylate has been shown to be effective against pancreatic cancer cells in vitro .
-
Synthesis of alkaloids : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Synthesis of (±)-dibromophakellin and analogs : Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .
-
Synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine : Indole-2-carboxylic acid has also been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
-
Synthesis of Selected Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds for these treatments has attracted increasing attention .
-
Inhibition of Ion Exchange and Melatonin Synthesis : Methyl indole-2-carboxylate has also been shown to inhibit ion exchange and melatonin synthesis .
-
Effective Against Pancreatic Cancer Cells : Methyl indole-2-carboxylate has been shown to be effective against pancreatic cancer cells in vitro .
-
Synthesis of (±)-Dibromophakellin and Analogs : Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .
-
Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine : Indole-2-carboxylic acid has also been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
-
Inhibition of β-Amyloid Production : Methyl Indole-2-carboxylate has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease .
安全和危害
未来方向
属性
IUPAC Name |
methyl 1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJJMYCHVPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293165 | |
| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-indole-2-carboxylate | |
CAS RN |
37493-34-8 | |
| Record name | Methyl 1-methylindole-2-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)
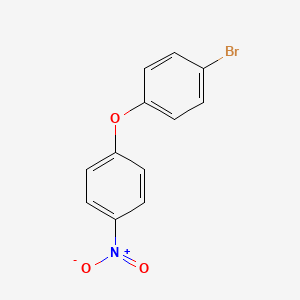
![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)
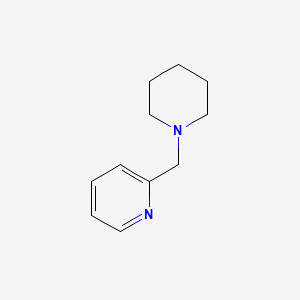
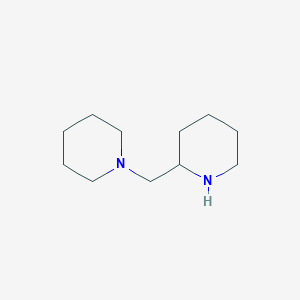

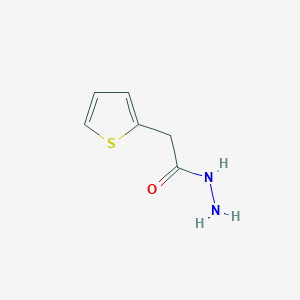
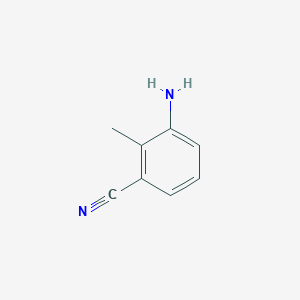
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
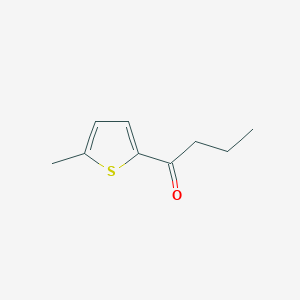
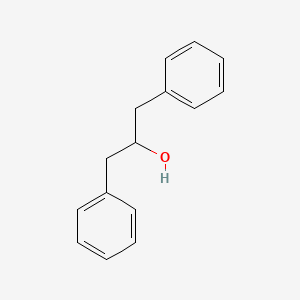
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)
